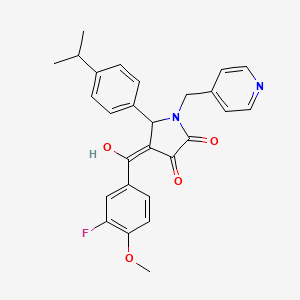![molecular formula C19H16Cl2N4OS3 B12020499 N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12020499.png)
N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-(3,4-dichlorophényl)méthylidène]-2-({5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétohydrazide est un composé organique complexe qui présente une combinaison de cycles aromatiques, de thiadiazole et de groupes fonctionnels hydrazide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N'-[(E)-(3,4-dichlorophényl)méthylidène]-2-({5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétohydrazide implique généralement plusieurs étapes :
Formation du cycle thiadiazole : Cette étape implique la réaction de précurseurs appropriés dans des conditions qui favorisent la cyclisation pour former le cycle thiadiazole.
Introduction du groupe sulfanyl : L'intermédiaire thiadiazole est ensuite mis à réagir avec un réactif contenant un groupe sulfanyl pour introduire le groupe sulfanyl.
Réaction de condensation : La dernière étape implique la condensation du dérivé thiadiazole avec le 3,4-dichlorobenzaldéhyde en présence d'un catalyseur approprié pour former le composé hydrazide souhaité.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-(3,4-dichlorophényl)méthylidène]-2-({5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes sulfanyl peuvent être oxydés en sulfoxydes ou en sulfones.
Réduction : Les groupes nitro peuvent être réduits en amines.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que le chlorure d'aluminium ou le chlorure de fer(III).
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes sulfanyl peut produire des sulfoxydes ou des sulfones, tandis que la réduction des groupes nitro peut produire des amines.
Applications de la recherche scientifique
N'-[(E)-(3,4-dichlorophényl)méthylidène]-2-({5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétohydrazide présente plusieurs applications de recherche scientifique :
Chimie médicinale : Ce composé est étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux en raison de sa capacité à interagir avec des cibles biologiques.
Science des matériaux : Les caractéristiques structurelles uniques de ce composé en font un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Les chercheurs explorent ses interactions avec diverses enzymes et récepteurs afin de comprendre son mécanisme d'action et ses utilisations thérapeutiques potentielles.
Mécanisme d'action
Le mécanisme d'action de N'-[(E)-(3,4-dichlorophényl)méthylidène]-2-({5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent conduire à l'inhibition de l'activité enzymatique ou à la perturbation des processus cellulaires, contribuant à ses effets antimicrobiens ou anticancéreux. Les voies et les cibles exactes sont encore à l'étude, mais elles impliquent probablement des enzymes et des récepteurs clés dans les cellules affectées.
Applications De Recherche Scientifique
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers are exploring its interactions with various enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but they likely involve key enzymes and receptors in the affected cells.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-(3,4-diméthoxyphényl)méthylidène]-3-{4-[(4-méthylbenzyl)oxy]phényl}-1H-pyrazole-5-carbohydrazide
- 4-[(4-méthylbenzyl)oxy]-N'-{(E)-[1-phényl-3-(4-propoxylphényl)-1H-pyrazol-4-yl]méthylidène}benzohydrazide
Unicité
N'-[(E)-(3,4-dichlorophényl)méthylidène]-2-({5-[(4-méthylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acétohydrazide est unique en raison de sa combinaison de fragments dichlorophényle et thiadiazole, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C19H16Cl2N4OS3 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16Cl2N4OS3/c1-12-2-4-13(5-3-12)10-27-18-24-25-19(29-18)28-11-17(26)23-22-9-14-6-7-15(20)16(21)8-14/h2-9H,10-11H2,1H3,(H,23,26)/b22-9+ |
Clé InChI |
YORDJRVCYKGLOT-LSFURLLWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020418.png)

![4-[5-(3-Methoxy-benzylsulfanyl)-4-methyl-4H-[1,2,4]triazol-3-yl]-pyridine](/img/structure/B12020440.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12020442.png)
![2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B12020445.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12020447.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12020449.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020455.png)
![[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-(4-tert-butylphenyl)prop-2-enoate](/img/structure/B12020456.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12020470.png)
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12020478.png)


